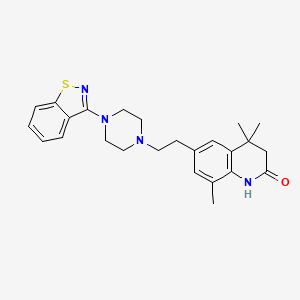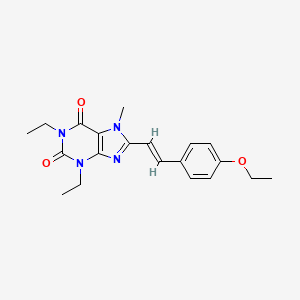
Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its long dodecyl chain, multiple amino groups, and a sulfonic acid group, making it a versatile molecule in both chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt typically involves multi-step organic synthesis. The process begins with the preparation of the dodecylamine precursor, which is then reacted with ethylene diamine to introduce the ethylamino groups. Subsequent steps involve the introduction of the butanoic acid moiety and the sulfonation to add the sulfonic acid group. The final step is the neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products. Purification steps, including crystallization and filtration, are crucial to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in aqueous solutions. It is also employed in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for transporting therapeutic agents into cells.
Medicine
Medically, the compound is investigated for its antimicrobial properties. The presence of the sulfonic acid group enhances its ability to disrupt microbial cell walls, making it a potential candidate for new antimicrobial drugs.
Industry
Industrially, it is used in the formulation of detergents and cleaning agents. Its surfactant properties help in the emulsification of oils and the removal of dirt and grime.
Mécanisme D'action
The mechanism by which Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt exerts its effects is primarily through its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. The sulfonic acid group can interact with membrane proteins, altering their function and leading to cell lysis in the case of microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauryl sulfate: Another surfactant with a long alkyl chain and a sulfate group.
Cetyltrimethylammonium bromide (CTAB): A surfactant with a long alkyl chain and a quaternary ammonium group.
Sodium dodecylbenzenesulfonate: A surfactant with a long alkyl chain and a sulfonic acid group attached to a benzene ring.
Uniqueness
What sets Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt apart is its combination of multiple amino groups and a sulfonic acid group, which provides unique chemical reactivity and biological interactions. This makes it more versatile compared to other surfactants that typically have simpler structures.
Propriétés
Numéro CAS |
71701-07-0 |
|---|---|
Formule moléculaire |
C20H39N3Na2O6S |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
disodium;4-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C20H41N3O6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-19(24)17-18(20(25)26)30(27,28)29;;/h18,21-22H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
JIIQNVPLTODSGV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCNCCNCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


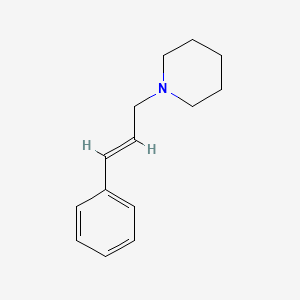
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
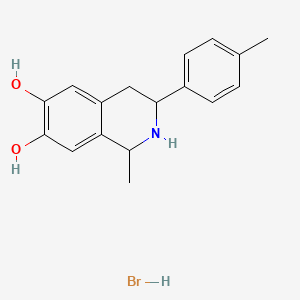
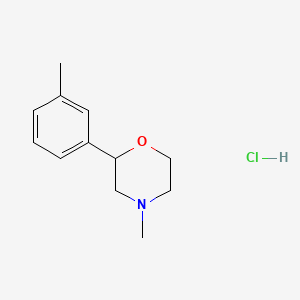
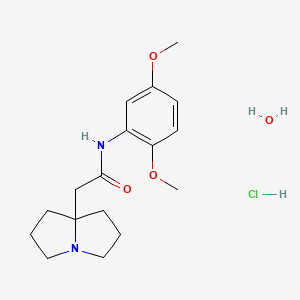
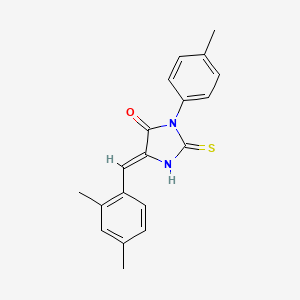
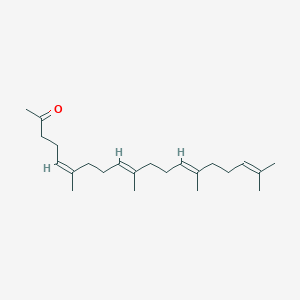
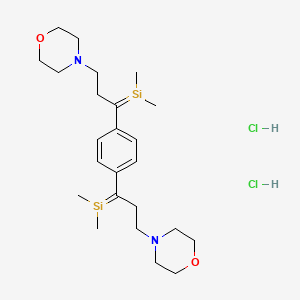
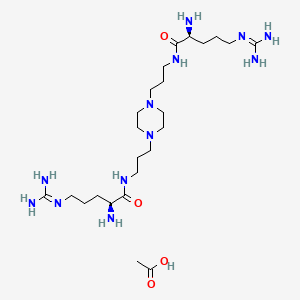
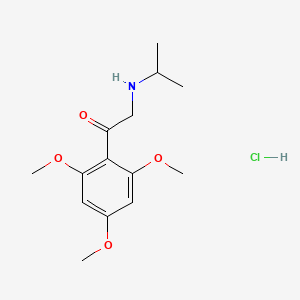
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
